1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
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Overview
Description
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective and Anti-addictive Applications
- Neuroprotective, Anti-addictive, and Antidepressant Properties : A compound closely related to "1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine," known as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been found to display neuroprotective, anti-addictive, and antidepressant properties in animal models of central nervous system disorders. These effects are believed to be mediated through mechanisms such as MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system, underscoring the potential of such compounds in the treatment of various neurodegenerative diseases and mental health conditions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Applications
- Tetrahydroisoquinoline Derivatives in Cancer Therapy : Tetrahydroisoquinoline (THIQ), a core structure related to "this compound," has been explored for its role as an anticancer antibiotic among other therapeutic activities. The fused THIQs have shown promise in drug discovery for cancer, with trabectedin's US FDA approval for the treatment of soft tissue sarcomas highlighting the potential of these compounds in anticancer therapy (Singh & Shah, 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the compound interacts with its targets through a mechanism similar to other indole derivatives . Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
A structurally similar compound, sam-760, was predominantly metabolized by cyp3a (approximately 85%) in liver microsomes and recombinant cytochrome p450 (p450) isozymes . This suggests that 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine may have similar ADME properties.
Result of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly impact the biosynthesis and action of various compounds . For instance, factors such as light, temperature, and stress can affect the biosynthesis of stilbenes, a class of polyphenolic compounds .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other phenylsulfonyl compounds , it can be inferred that it may participate in various biochemical reactions
Cellular Effects
It has been shown that phenylsulfonyl compounds can influence cell function
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with different dosages
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It has been shown that phenylsulfonyl compounds can be used to homogenize the distribution of cation composition in perovskite films .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-13-9-8-12-5-4-10-17(15(12)11-13)20(18,19)14-6-2-1-3-7-14/h1-3,6-9,11H,4-5,10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPDULXKESRILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.